
(4R,5S)-1,5-Dimethyl-4-phenyl-3-(phenylethynyl)imidazolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4R,5S)-1,5-Dimethyl-4-phenyl-3-(phenylethynyl)imidazolidin-2-one is a chiral imidazolidinone derivative
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4R,5S)-1,5-Dimethyl-4-phenyl-3-(phenylethynyl)imidazolidin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as phenylacetylene, phenylglycine, and methylamine.
Formation of Imidazolidinone Ring: The key step involves the cyclization of the intermediate to form the imidazolidinone ring. This can be achieved through a condensation reaction under acidic or basic conditions.
Chiral Resolution: The chiral centers are introduced through the use of chiral catalysts or chiral auxiliaries to obtain the desired (4R,5S) configuration.
Industrial Production Methods
Industrial production methods may involve optimization of the synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques.
化学反応の分析
Types of Reactions
(4R,5S)-1,5-Dimethyl-4-phenyl-3-(phenylethynyl)imidazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidinone oxides.
Reduction: Reduction reactions can lead to the formation of reduced imidazolidinone derivatives.
Substitution: The phenylethynyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens, alkyl halides, and organometallic reagents are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield imidazolidinone oxides, while reduction may produce reduced imidazolidinone derivatives.
科学的研究の応用
Chemistry
Catalysis: The compound can be used as a chiral ligand in asymmetric catalysis.
Materials Science: It can be incorporated into polymer matrices to enhance material properties.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, making it useful in biochemical studies.
Protein Binding: It can be used to study protein-ligand interactions.
Medicine
Drug Development: The compound’s biological activity makes it a potential candidate for drug development, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry
Agriculture: It can be used as a precursor for the synthesis of agrochemicals.
Pharmaceuticals: The compound can be used in the synthesis of pharmaceutical intermediates.
作用機序
The mechanism of action of (4R,5S)-1,5-Dimethyl-4-phenyl-3-(phenylethynyl)imidazolidin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound may exert its effects through:
Enzyme Inhibition: By binding to the active site of an enzyme, it can inhibit its activity.
Receptor Modulation: It can modulate receptor activity by binding to receptor sites and altering their function.
Signal Transduction Pathways: The compound may influence signal transduction pathways, leading to changes in cellular responses.
類似化合物との比較
Similar Compounds
(4R,5S)-1,5-Dimethyl-4-phenyl-3-(phenylethynyl)imidazolidin-2-one: A chiral imidazolidinone derivative with unique biological activities.
(4R,5S)-1,5-Dimethyl-4-phenyl-3-(phenylethynyl)imidazolidin-2-thione: A sulfur analog with similar properties.
(4R,5S)-1,5-Dimethyl-4-phenyl-3-(phenylethynyl)imidazolidin-2-amine: An amine analog with distinct reactivity.
Uniqueness
This compound is unique due to its specific chiral configuration and the presence of the phenylethynyl group. This structural feature imparts distinct biological and chemical properties, making it valuable for various applications.
特性
CAS番号 |
332183-35-4 |
|---|---|
分子式 |
C19H18N2O |
分子量 |
290.4 g/mol |
IUPAC名 |
(4R,5S)-1,5-dimethyl-4-phenyl-3-(2-phenylethynyl)imidazolidin-2-one |
InChI |
InChI=1S/C19H18N2O/c1-15-18(17-11-7-4-8-12-17)21(19(22)20(15)2)14-13-16-9-5-3-6-10-16/h3-12,15,18H,1-2H3/t15-,18-/m0/s1 |
InChIキー |
QNACKCYLRYOQIZ-YJBOKZPZSA-N |
異性体SMILES |
C[C@H]1[C@H](N(C(=O)N1C)C#CC2=CC=CC=C2)C3=CC=CC=C3 |
正規SMILES |
CC1C(N(C(=O)N1C)C#CC2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4-tert-butylphenyl)methyl 2-[(2R,3S)-3-[(1R)-1-[tert-butyl(dimethyl)silyl]oxyethyl]-2-[(1R,3S)-3-methoxy-2-oxocyclohexyl]-4-oxoazetidin-1-yl]-2-oxoacetate](/img/structure/B14259952.png)
![N,N'-[2,1,3-Benzothiadiazole-4,7-diyldi(4,1-phenylene)]bis(N-phenylaniline)](/img/structure/B14259956.png)
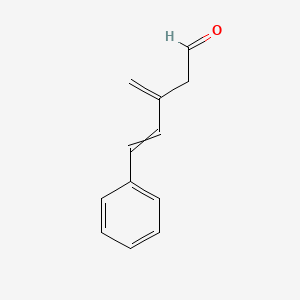
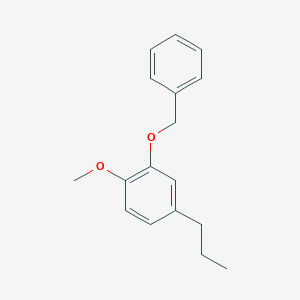
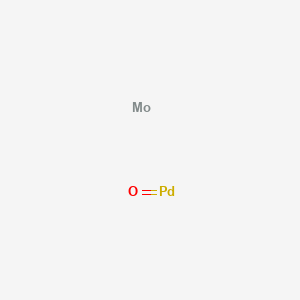


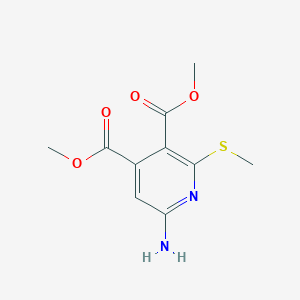
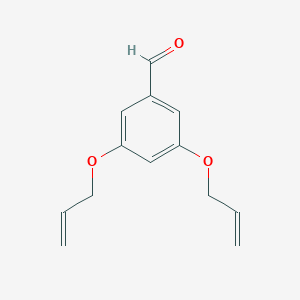

![Propanal, 2-[(phenylmethoxy)methoxy]-, (2R)-](/img/structure/B14259998.png)


![N~2~-[Amino(cyclohexyl)acetyl]-L-glutaminyl-L-seryl-L-leucine](/img/structure/B14260007.png)
